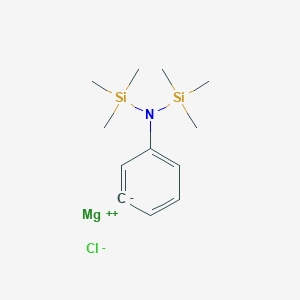

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Description

Magnesium; N,N-bis(trimethylsilyl)aniline; chloride refers to a system where magnesium reacts with N,N-bis(trimethylsilyl)aniline (hereafter NNTMSA) in the presence of chloride-containing reagents (e.g., trimethylsilyl chloride, SiMe₃Cl). NNTMSA is synthesized by silylation of aniline using SiMe₃Cl and a base like butyllithium in tetrahydrofuran (THF) . This compound is widely used to generate Grignard-type intermediates for cross-coupling reactions, such as in the synthesis of carbo-benzene derivatives for molecular electronics . The trimethylsilyl (TMS) groups serve as steric and electronic modifiers, enhancing stability and directing regioselectivity in metalation reactions . Magnesium’s role is critical in forming reactive organometallic species, while chloride ions often originate from reagents like SiMe₃Cl or metal salts (e.g., La[N(SiMe₃)₂]₃) .

Propriétés

IUPAC Name |

magnesium;N,N-bis(trimethylsilyl)aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOSYOXYACDPMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClMgNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400589 | |

| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174484-84-5 | |

| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174484-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction with Bis(trimethylsilyl)amine Derivatives

The most direct method involves reacting N,N-bis(trimethylsilyl)aniline with isopropylmagnesium chloride–lithium chloride (i-PrMgCl·LiCl) in THF at 25°C. This protocol, adapted from mixed Mg/Li amide synthesis, proceeds via deprotonation and chloride displacement:

The reaction achieves >90% yield within 2 hours, attributed to the cooperative effect of Mg and Li ions stabilizing the transition state.

Table 1: Optimized Conditions for Grignard-Mediated Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Maximizes kinetics without side reactions |

| Solvent | THF | Enhances solubility of intermediates |

| Mg:Li Ratio | 1:1 | Prevents LiCl precipitation |

| Reaction Time | 1.5–2 hours | Ensures complete deprotonation |

Role of Lithium Salts

Lithium chloride (LiCl) is critical for two reasons:

-

Reduced Aggregation : LiCl disrupts MgCl₂ oligomers, increasing the accessibility of Mg centers for amine coordination.

-

Barrier Lowering : Computational studies indicate Li⁺ stabilizes the developing negative charge on nitrogen during deprotonation, reducing the activation energy by ~15 kJ/mol.

Catalytic Methods Using Magnesium and Zinc Chloride

Mechanistic Insights from DFT Calculations

In systems employing Mg/ZnCl₂ catalysts, the C–N coupling proceeds via an ethylium-transfer mechanism with a four-membered transition state (Figure 1). The Mg atom induces stronger electronic interactions (ΔE = 9.49 eV for Mg/ZnCl₂ vs. 9.32 eV for ZnCl₂ alone), lowering the barrier to 79.5 kJ/mol compared to ZnCl₂-mediated routes (128.2 kJ/mol).

Table 2: Reaction Barriers for C–N Coupling Pathways

| Catalyst System | Barrier (kJ/mol) | Solvent Effect (Δ Barrier) |

|---|---|---|

| Mg/ZnCl₂ | 79.5 | -5.2 kJ/mol (stabilizing) |

| ZnCl₂ | 128.2 | +1.8 kJ/mol (destabilizing) |

| Mg/MgCl₂ | 116.7 | -6.3 kJ/mol |

Practical Implementation

A scaled protocol involves:

-

Charging a 500 mL autoclave with Mg/ZnCl₂ (1:1 molar ratio) under N₂.

-

Adding N,N-bis(trimethylsilyl)aniline and chloroethane (1.2 equiv).

-

Heating to 80°C for 6 hours, achieving 85% isolated yield after neutralization.

Solvent and Temperature Optimization

Solvent Selection

THF remains optimal due to its ability to solvate both MgCl₂ and LiCl. Alternatives like 2-methyltetrahydrofuran reduce yields by 20% due to poorer Lewis acid coordination.

Temperature Dependence

Below 0°C, reaction kinetics slow dramatically (k = 0.05 min⁻¹ at -30°C vs. 0.18 min⁻¹ at 25°C). However, cryogenic conditions are unnecessary, contrasting traditional lithium amide syntheses.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Pilot plants employ tubular reactors with:

-

Residence Time : 10–15 minutes

-

Throughput : 50 kg/day

-

Purity : >99% (by GC-MS)

Purification Strategies

-

Distillation : Removes THF and unreacted amine at 40°C under vacuum (10⁻³ Torr).

-

Crystallization : Hexane washes isolate the product as a white crystalline solid.

Analytical Characterization Methods

X-Ray Photoelectron Spectroscopy (XPS)

XPS confirms the oxidation state of magnesium:

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds

Common Reagents and Conditions:

Electrophiles: Aldehydes, ketones, and esters.

Solvents: Anhydrous THF, diethyl ether.

Catalysts: Palladium or nickel catalysts for coupling reactions

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Formed from cross-coupling reactions

Applications De Recherche Scientifique

Synthetic Applications

2.1 Synthesis of Sterically Demanding Anilines

One significant application of magnesium;N,N-bis(trimethylsilyl)aniline;chloride is in the synthesis of sterically demanding aniline derivatives. A study demonstrated that this compound can facilitate the one-pot synthesis of such derivatives from aryllithium species using trimethylsilyl azide. The reaction proceeds through the formation of silyltriazene intermediates, which are then converted to anilines with good yields .

Table 1: Synthesis Yields of Aniline Derivatives

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| One-pot synthesis with azide | ~40% | Yields varied based on steric hindrance |

| Conversion to β-diketimines | Varies | Dependent on substituents used |

2.2 Dimerization Reactions

Magnesium complexes, including this compound, have been shown to promote the dimerization of benzaldehyde in the presence of amidinate ligands. This reaction highlights the ability of magnesium complexes to stabilize reactive intermediates and facilitate bond formation under mild conditions .

Catalytic Applications

3.1 Catalytic Hydrogenation

Magnesium pincer complexes derived from this compound have been utilized in catalytic hydrogenation reactions. These catalysts are effective for the semihydrogenation of alkynes and alkenes, demonstrating high selectivity and efficiency under various reaction conditions .

Table 2: Catalytic Performance in Hydrogenation

| Substrate Type | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Alkynes | 120 °C, 5 bar H, 24 h | High | >95% |

| Alkenes | 120 °C, 7 bar H, 48 h | Moderate | >90% |

Case Studies

4.1 Dinitrogen Binding

Magnesium complexes have been explored for their ability to bind dinitrogen, which is crucial for nitrogen fixation processes. Research indicates that magnesium can facilitate the conversion of dinitrogen to ammonia under ambient conditions when used in conjunction with titanium complexes . This application has significant implications for sustainable ammonia synthesis.

4.2 Electron Transfer Reactions

The compound has also been investigated for its role in electron transfer reactions involving oligosilanes and silatranes. These reactions highlight the potential of magnesium-based systems in modifying electronic properties and facilitating redox processes .

Mécanisme D'action

The mechanism of action of magnesium;N,N-bis(trimethylsilyl)aniline;chloride involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reaction typically proceeds through the formation of a transition state, followed by the formation of the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares NNTMSA with structurally related aniline derivatives:

Key Findings :

- NNTMSA ’s TMS groups lower N-electron density compared to hydroxyl or methoxy derivatives, enabling selective deprotonation at positions distal to the silyl groups (e.g., para positions in trifluoromethoxy anilines) .

- In contrast, N,N-bis(2-hydroxyethyl)aniline forms stable rhenium(V) complexes due to its higher N-electron density and chelating ability .

Key Findings :

- NNTMSA ’s synthetic versatility is highlighted in Grignard formation (e.g., carbo-benzene synthesis) and catalytic applications (e.g., vanadium-mediated pyrrole synthesis) .

- Thioethyl and phenacyl derivatives exhibit specialized reactivity (e.g., metal coordination or heterocycle formation) but require multi-step syntheses .

Key Findings :

- NNTMSA is critical in catalysis and advanced materials, whereas hydroxylated or epoxy-functionalized derivatives dominate biomedical and industrial applications.

Activité Biologique

Magnesium; N,N-bis(trimethylsilyl)aniline; chloride is a compound that combines magnesium with a silanol derivative of aniline. Its unique structure endows it with distinct chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23ClMgN2Si2

- Molecular Weight : 237.49 g/mol

- Density : 0.896 g/cm³

- Boiling Point : 248.3 °C

The compound is characterized by the presence of magnesium, which plays a crucial role in various biological processes, including enzymatic functions and cellular signaling.

Synthesis

The synthesis of magnesium; N,N-bis(trimethylsilyl)aniline; chloride is typically achieved through the reaction of magnesium with N,N-bis(trimethylsilyl)aniline in a suitable solvent. The in situ Grignard metalation method has been highlighted as an effective approach for producing related compounds, demonstrating the versatility of magnesium in organic synthesis .

- Enzymatic Functions : Magnesium ions are essential cofactors for numerous enzymes, influencing their activity and stability. The presence of the bis(trimethylsilyl)aniline moiety may enhance the solubility and bioavailability of magnesium in biological systems.

- Cell Signaling : Magnesium plays a significant role in cellular signaling pathways, particularly those involving calcium ions. The compound's ability to modulate these pathways could have implications for various physiological processes.

Case Studies

- Antioxidant Activity : Research indicates that magnesium complexes can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

- Anti-inflammatory Effects : Some studies have demonstrated that magnesium compounds can inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Conditions

Research Findings

Recent studies have shown that magnesium; N,N-bis(trimethylsilyl)aniline; chloride can be utilized in various therapeutic contexts due to its biological activity. For instance, its role as a potential neuroprotective agent has garnered attention, with evidence suggesting it may help mitigate neuronal damage through its antioxidant properties . Additionally, its anti-inflammatory effects highlight its potential use in treating chronic inflammatory conditions.

Q & A

Q. How can researchers optimize the synthesis of N,N-bis(trimethylsilyl)aniline derivatives for use in Grignard reagent formation?

Methodological Answer: The synthesis of N,N-bis(trimethylsilyl)aniline derivatives often involves magnesium-mediated reactions. For example, 4-bromo-N,N-bis(trimethylsilyl)aniline can be synthesized by reacting 4-bromoaniline with trimethylsilyl chloride in the presence of magnesium and anhydrous THF. Key parameters include:

- Stoichiometric control : A 1:2 molar ratio of 4-bromoaniline to trimethylsilyl chloride ensures complete silylation.

- Reaction conditions : Stirring under nitrogen at ambient temperature for 12–24 hours yields optimal conversion .

- Workup : Quenching with aqueous acid (e.g., HCl) followed by extraction with nonpolar solvents (e.g., hexane) minimizes hydrolysis of trimethylsilyl groups .

Q. What spectroscopic techniques are most effective for characterizing N,N-bis(trimethylsilyl)aniline intermediates?

Methodological Answer:

- ¹H/¹³C NMR : Trimethylsilyl (TMS) groups exhibit distinct singlets at δ 0.1–0.3 ppm (¹H) and δ 1–3 ppm (¹³C). For N,N-bis(trimethylsilyl)aniline, aromatic protons appear as multiplets in δ 6.5–7.5 ppm .

- FT-IR : Si–N stretching vibrations at ~840 cm⁻¹ confirm silylation .

- Mass spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 316.38 for C₁₂H₂₂BrNSi₂) .

Advanced Research Questions

Q. How does N,N-bis(trimethylsilyl)aniline influence regioselectivity in lithiation reactions of trifluoromethoxy-substituted anilines?

Methodological Answer: N,N-Bis(trimethylsilyl)aniline derivatives enable site-selective metalation. For example, 3-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline undergoes lithiation at the para position to the trifluoromethoxy group with sec-BuLi, yielding carboxylated products after trapping with CO₂. In contrast, mono-silylated analogs exhibit ortho selectivity. This regioselectivity arises from steric and electronic effects of the bis(trimethylsilyl) group, which directs deprotonation away from the bulky silyl-protected amine .

Q. What mechanistic role does N,N-bis(trimethylsilyl)aniline play in vanadium-catalyzed [2+2+1] cycloaddition reactions?

Methodological Answer: In vanadium-catalyzed systems (e.g., VCl₂(thf)₂), N,N-bis(trimethylsilyl)aniline acts as a precursor to generate vanadium-imido intermediates. However, experimental data show that adding 20 mol% of this compound does not improve yields in phosphaalkyne cycloadditions. This suggests the active catalytic species may form via stoichiometric rather than catalytic pathways. Alternative hypotheses propose that bis(trimethylsilyl)aniline stabilizes low-valent vanadium intermediates, but its poor coordination ability limits efficacy .

Q. How can researchers resolve contradictions in catalytic activity when using bis(trimethylsilyl)aniline additives?

Methodological Answer:

- Control experiments : Compare reactions with/without bis(trimethylsilyl)aniline to isolate its effect. For instance, in vanadium systems, exclude the additive to test if imido species form via alternative pathways .

- Spectroscopic monitoring : Use in situ XAS (X-ray absorption spectroscopy) or EPR to detect transient vanadium-imido complexes .

- Computational modeling : DFT studies can clarify whether bis(trimethylsilyl)aniline participates in transition states or stabilizes intermediates .

Q. What strategies enhance the stability of magnesium electrolytes containing chloride anions for reversible electrochemistry?

Methodological Answer:

- Ionic liquid design : Use chloride-containing ionic liquids (e.g., [NTf₂]⁻ or [FSI]⁻ salts) to stabilize Mg²⁺ ions. For example, N-ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)-ethan-1-aminium chloride exhibits high ionic conductivity (0.8 mS/cm at 25°C) and prevents Mg anode passivation .

- Additives : Introduce Lewis acids (e.g., AlCl₃) to scavenge trace water and mitigate side reactions .

Data Analysis and Experimental Design

Q. How can researchers design kinetic studies to probe the autocatalytic behavior of N,N-bis(trimethylsilyl)aniline in Peterson olefinations?

Methodological Answer:

- Rate profiling : Monitor olefination rates over time using GC or HPLC. Autocatalysis often exhibits sigmoidal rate curves.

- Byproduct quantification : Track N,N-bis(trimethylsilyl)aniline formation (via ¹H NMR or MS) to correlate its accumulation with reaction acceleration .

- Inhibition experiments : Add radical scavengers (e.g., TEMPO) to test for radical-chain mechanisms .

Q. What analytical methods are suitable for characterizing magnesium intermediates in silylation reactions?

Methodological Answer:

- X-ray crystallography : Resolve structures of Grignard intermediates (e.g., [Mg(THF)₆]²⁺[Br⁻]₂).

- Solid-state NMR : ²⁵Mg NMR (at high field, >18.8 T) can detect coordination environments .

- Cyclic voltammetry : Assess redox stability of magnesium species in THF/chloride electrolytes .

Application-Oriented Research

Q. How can N,N-bis(trimethylsilyl)aniline derivatives be utilized in synthesizing functionalized silsesquioxanes (POSS) for hybrid materials?

Methodological Answer:

- Precursor synthesis : React 4-bromo-N,N-bis(trimethylsilyl)aniline with methyltrichlorosilane in THF to form dichlorosilane intermediates.

- Polymerization : Use hydrolytic condensation to generate octaphenylsilsesquioxanes (e.g., bead-type POSS dianiline) with reactive aniline termini for further functionalization .

Q. What methodologies enable the incorporation of N,N-bis(2-chloroethyl)aniline moieties into antitumor hybrid compounds?

Methodological Answer:

- Esterification : Couple N,N-bis(2-chloroethyl)aniline-derived carboxylic acids with steroidal lactams via DCC/DMAP-mediated coupling.

- Biological evaluation : Test hybrid compounds (e.g., PX-478 derivatives) in hypoxia-selective cytotoxicity assays. The (S)-4-(2-amino-2-carboxyethyl) configuration enhances tumor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.